Chiral Selectivity in Enzyme Recognition
Mammalian mannose kinase (MK) and hexose transporters exhibit strict chiral specificity for the D-enantiomer of mannose, providing L-(-)-Mannose-13C-1 with a unique non-metabolizable tracer property [1]. Human liver mannose kinase phosphorylates D-mannose but demonstrates zero detectable activity toward the L-isomer due to stereochemical incompatibility at the active site [1]. Intestinal GLUT family transporters similarly exhibit preferential transport of D-mannose while L-mannose shows negligible uptake, establishing L-mannose as effectively bioinert in mammalian systems [1].
| Evidence Dimension | Enzyme recognition and metabolic processing |
|---|---|
| Target Compound Data | L-(-)-Mannose: not phosphorylated by mammalian mannose kinase; minimal cellular uptake via GLUT transporters; no metabolic interconversion |
| Comparator Or Baseline | D-Mannose: phosphorylated by mannose kinase to Man-6-P; actively transported; contributes 10–45% of mannose to N-glycans under physiological conditions (5 mM glucose, 50 μM mannose) [2] |
| Quantified Difference | Qualitative binary difference (metabolically active D-enantiomer vs metabolically inert L-enantiomer); D-mannose shows 100-fold incorporation preference over exogenous glucose [2] |
| Conditions | Enzymatic assays for mannose kinase specificity; cellular uptake assays in mammalian systems; N-glycan metabolic tracing in human fibroblasts |
Why This Matters
This chiral inertness enables L-(-)-Mannose-13C-1 to function as a non-perturbing tracer that does not enter endogenous metabolic pathways, eliminating confounding signal from tracer catabolism.
- [1] Gremount International. What is the difference between D-mannose and L-mannose? 2025. Chiral specificity of mannose kinase and GLUT transporters. View Source
- [2] Ichikawa M, Scott DA, Losfeld ME, Freeze HH. The metabolic origins of mannose in glycoproteins. J Biol Chem. 2014;289(10):6751-6761. doi:10.1074/jbc.M113.544064. View Source
